molecular formula C10H20N2O4 B14686246 2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate CAS No. 25384-74-1

2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate

Cat. No.: B14686246
CAS No.: 25384-74-1
M. Wt: 232.28 g/mol
InChI Key: MPWSEBACFSFMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate is a compound known for its sedative, anticonvulsant, and muscle relaxant properties. It is a derivative of 2-methyl-2-propyl-1,3-propanediol, which is a simple alkyl diol. This compound is used in various pharmaceutical applications, particularly as a precursor to tranquilizers and muscle relaxants .

Preparation Methods

The synthesis of 2-methyl-2-propyl-1,3-propanediol carbamate methylcarbamate can be achieved through several routes. One common method involves the aldol addition followed by hydrogenation. Another approach is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-methyl-2-propyl-1,3-propanediol carbamate methylcarbamate is not completely understood. it is believed to exert its effects through its sedative actions. The compound likely interacts with the central nervous system, leading to muscle relaxation and sedation . The molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate can be compared with other similar compounds such as:

  • Carisoprodol
  • Lorbamate
  • Meprobamate
  • Tolboxane
  • Tybamate

These compounds share similar sedative and muscle relaxant properties but differ in their specific chemical structures and pharmacological profiles . The uniqueness of this compound lies in its specific combination of sedative and anticonvulsant effects, making it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

25384-74-1

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N-methylcarbamate

InChI

InChI=1S/C10H20N2O4/c1-4-5-10(2,6-15-8(11)13)7-16-9(14)12-3/h4-7H2,1-3H3,(H2,11,13)(H,12,14)

InChI Key

MPWSEBACFSFMLW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.